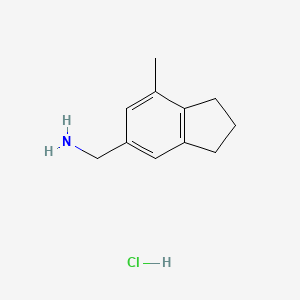
1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a methyl group and a methanamine group attached to the indene structure
Vorbereitungsmethoden
The synthesis of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.
Functional Group Introduction: The methanamine group is introduced through a series of reactions, often involving the use of reagents such as formaldehyde and ammonia.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
1-(2,3-Dihydro-1H-inden-5-yl)methanamine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone group instead of a methanamine group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-9(7-12)6-10-3-2-4-11(8)10;/h5-6H,2-4,7,12H2,1H3;1H |
InChI-Schlüssel |
VGSVXNUKUZEYAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1CCC2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


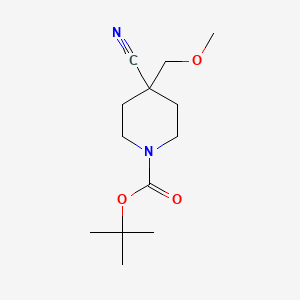

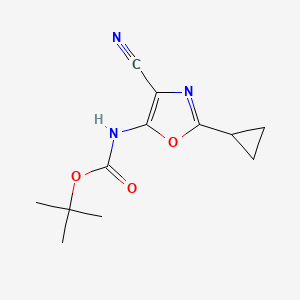

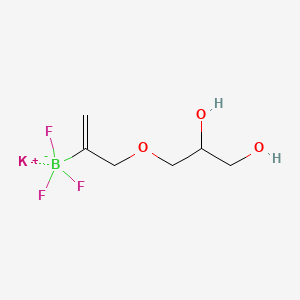


![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)


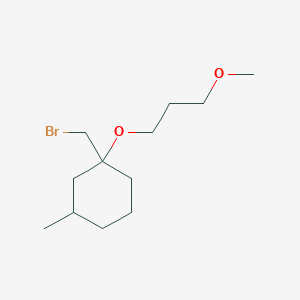
![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)

